6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Structure-Property Relationship

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine (CAS 1855888-91-3) is a synthetic small-molecule benzothiazole derivative with molecular formula C9H8F2N2OS and molecular weight 230.24 g·mol⁻¹. It features a 2-aminobenzothiazole core substituted at the C6 position with a 2,2-difluoroethoxy (–OCH2CHF2) group.

Molecular Formula C9H8F2N2OS
Molecular Weight 230.24 g/mol
Cat. No. B8036895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine
Molecular FormulaC9H8F2N2OS
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OCC(F)F)SC(=N2)N
InChIInChI=1S/C9H8F2N2OS/c10-8(11)4-14-5-1-2-6-7(3-5)15-9(12)13-6/h1-3,8H,4H2,(H2,12,13)
InChIKeySJXSEPSLRZGIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine (CAS 1855888-91-3): Chemical Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine (CAS 1855888-91-3) is a synthetic small-molecule benzothiazole derivative with molecular formula C9H8F2N2OS and molecular weight 230.24 g·mol⁻¹. It features a 2-aminobenzothiazole core substituted at the C6 position with a 2,2-difluoroethoxy (–OCH2CHF2) group. This substitution pattern places it within the pharmacologically significant class of 6-substituted-2-aminobenzothiazoles, a scaffold extensively explored for anticancer, antimicrobial, anticonvulsant, and neuroprotective applications [1]. The compound is commercially available as a research building block from multiple suppliers at purities typically ≥95% . Its closest structural analogs include the FDA-approved drug riluzole (6-OCF3), 6-(difluoromethoxy)-1,3-benzothiazol-2-amine (6-OCHF2), 6-ethoxy-1,3-benzothiazol-2-amine, and 6-methoxy-1,3-benzothiazol-2-amine, each differing by the degree of fluorination and linker length at the C6 oxygen.

Why 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine Cannot Be Replaced by Other 6-Alkoxy- or 6-Fluoroalkyl-2-Aminobenzothiazoles: The Structural Specificity of C6 Substituent Effects


The 2-aminobenzothiazole scaffold is highly sensitive to the electronic, steric, and lipophilic character of the C6 substituent. In the seminal riluzole series, Jimonet et al. (1999) demonstrated that only 2-benzothiazolamines bearing polyfluoroalkyl or polyfluoroalkoxy substituents at the 6-position displayed potent in vivo anticonvulsant activity, while non-fluorinated or mono-fluorinated analogs were inactive [1]. The specific identity of the C6 group dictates lipophilicity (XLogP3), hydrogen-bond acceptor count, rotatable bond number, and topological polar surface area, all of which directly influence pharmacokinetic behavior, target binding, and solid-state properties [2]. Furthermore, the crystallography study by Al Ahmad et al. (2025) established that even subtle changes in fluorination pattern (OCF3 → OCHF2 → OCH2F → OCH3) produce distinct crystal packing motifs despite virtually identical hydrogen-bonding capacity, demonstrating that the C6 substituent is a powerful determinant of both solution-phase and solid-state behavior [3]. Therefore, substituting 6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine with another 6-substituted analog without verifying equivalence in the experimental context risks altering potency, selectivity, solubility, metabolic stability, or crystallinity.

Quantitative Differentiation Evidence for 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine Versus Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Intermediate LogP Positioned Between Non-Fluorinated and Highly Fluorinated 6-Alkoxy Analogs

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine exhibits a computed XLogP3 value of 3.3, placing it at an intermediate lipophilicity between the non-fluorinated 6-methoxy analog (LogP ~2.13) and the fully fluorinated riluzole (6-OCF3, XLogP3 = 3.6). This incremental lipophilicity difference of ~0.3 log units relative to riluzole, and the additional CH2 spacer between the oxygen and the CF2H group, provides a distinct physicochemical profile that can be exploited to modulate membrane permeability, metabolic stability, and off-target binding while retaining the beneficial electron-withdrawing character of fluorine substitution . The intermediate LogP value also suggests potentially improved aqueous solubility relative to riluzole, although direct experimental solubility comparisons remain unavailable from the open literature. The 6-fluoro analog (LogP ~2.60) and 6-methoxy analog (LogP ~2.13) are substantially more polar, which may limit their utility in applications requiring balanced lipophilicity for blood-brain barrier penetration or intracellular target engagement [1].

Lipophilicity Drug-likeness Structure-Property Relationship

Rotatable Bond Count and Conformational Flexibility: Enhanced Degrees of Freedom Relative to Riluzole

The target compound possesses 3 rotatable bonds (the C–O bond at position 6, the O–CH2 bond, and the CH2–CF2H bond), compared to only 1 rotatable bond for riluzole (the C–O bond to the rigid OCF3 group). This difference of 2 additional rotatable bonds increases the conformational flexibility of the side chain, which may influence binding thermodynamics (entropic penalty upon target binding) and the ability of the molecule to adopt conformations complementary to protein binding pockets that are sterically inaccessible to the conformationally restricted riluzole . In the context of kinase inhibitor design, increased flexibility can facilitate induced-fit binding but may also increase the entropic cost of binding, requiring careful evaluation of binding affinity and selectivity in specific target contexts [1]. The 6-ethoxy analog also has 3 rotatable bonds but lacks fluorine atoms, resulting in different electronic properties and a lower LogP.

Conformational flexibility Molecular recognition Entropic penalty

Hydrogen-Bond Acceptor Count: Reduced Acceptor Number Relative to Riluzole Alters Solvation and Target Interaction Potential

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine has a computed hydrogen-bond acceptor (HBA) count of 6 (comprising the thiazole nitrogen, the exocyclic amine nitrogen, the benzothiazole sulfur, the ether oxygen, and two fluorine atoms), compared to an HBA count of 7 for riluzole, which has three fluorine atoms. This reduction of one HBA site may decrease the compound's capacity for hydrogen-bonding interactions with water molecules (potentially reducing aqueous solubility) while simultaneously reducing the propensity for non-specific binding to proteins that rely on hydrogen-bond acceptor interactions with the C6 substituent . The topological polar surface area (TPSA) of the target compound is 76.4 Ų, which is within the acceptable range for oral bioavailability (typically <140 Ų) and closely comparable to riluzole . The –CHF2 terminus presents a polarized C–H bond that can act as a weak hydrogen-bond donor, a feature absent in the –CF3 terminus of riluzole, potentially enabling unique interactions with carbonyl oxygens or other H-bond acceptors in protein binding sites.

Hydrogen bonding Solubility Target engagement

Class-Level Pharmacological SAR: The Essential Role of Polyfluoroalkoxy Substituents at C6 for in Vivo Anticonvulsant Activity Established by Riluzole Analog Studies

Jimonet et al. (1999) synthesized and evaluated two series of riluzole analogs and established a critical SAR rule: only 2-benzothiazolamines bearing polyfluoroalkyl or polyfluoroalkoxy substituents at the 6-position displayed potent in vivo anticonvulsant activity against glutamic acid-induced seizures in rats. The most active 6-substituted-2-benzothiazolamines were 6-OCF3 (riluzole, ED50 = 2.5–3.2 mg/kg i.p.), 6-OCF2CF3, 6-CF3, and 6-CF2CF3, all with ED50 values between 2.5 and 3.2 mg/kg i.p. Non-fluorinated 6-alkoxy or 6-alkyl analogs were inactive in this model [1]. Although 6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine was not directly tested in this study, the –OCH2CHF2 substituent fulfills the structural requirement of a polyfluoroalkoxy group and is therefore predicted by class-level SAR to retain anticonvulsant activity, while offering a distinct lipophilicity and conformational profile that may translate into differentiated pharmacokinetics compared to the clinical compound riluzole [1]. Supporting this class-level inference, US Patent 5,795,903 (Rhône-Poulenc Rorer) explicitly claims 6-polyfluoroalkoxy-2-aminobenzothiazoles including 2,2,2-trifluoroethoxy and 1,1,2,2-tetrafluoroethoxy variants for treating epileptogenic and convulsive manifestations, schizophrenia, anxiety, cerebral ischemia, and neurodegenerative disorders [2].

Anticonvulsant In vivo pharmacology Structure-Activity Relationship

Solid-State Crystallization Behavior: Positional Fluorine Content Dictates Crystal Packing Architecture in Benzothiazol-2-amine Fluoromethyl Ethers

Al Ahmad, Maris, and Wuest (2025) reported a systematic crystallographic analysis of four fluorinated riluzole analogs: 6-OCF3 (1a, riluzole), 6-OCHF2 (1b), 6-OCH2F (1c), and 6-OCH3 (1d). Despite virtually identical hydrogen-bonding capacity (all form N–H···N dimers via the aminothiazole moiety), the crystal packing architecture varied systematically with the degree of fluorine substitution on the C6 alkoxy group, due to the segregation of fluorous and non-fluorous domains within the crystal lattice [1]. The 6-OCHF2 analog (1b), which is the closest structural comparator to the target 6-OCH2CHF2 compound, crystallized in a distinct space group and packing motif compared to both the OCF3 and OCH3 analogs. This finding demonstrates that the number and spatial arrangement of fluorine atoms on the C6 ether substituent is a critical determinant of solid-state organization, which in turn affects melting point, solubility, dissolution rate, and formulation behavior. The target compound, with its –OCH2CHF2 group, introduces an additional methylene spacer that further modifies the fluorous domain volume and geometry relative to the –OCHF2 analog, providing a distinct crystallization landscape that may be advantageous for generating novel solid forms, co-crystals, or formulations with improved physical stability [1].

Crystallography Polymorphism Solid-state chemistry

Anticancer Scaffold with C6 Substituent-Dependent Activity: EGFR Inhibition and Antiproliferative Potency Are Modulated by C6 Substituent Identity

Huang et al. (2023) comprehensively reviewed the anticancer SAR of 2-aminobenzothiazoles, explicitly documenting that introducing an ethoxyl or nitro group at the C6 position (compound 12 in the cited study) decreased EGFR inhibition potency (IC50 = 96 nM) yet paradoxically improved antiproliferative activity against MCF-7 breast cancer cells (IC50 = 2.49 ± 0.12 μM) compared to unsubstituted or differently substituted analogs [1]. This demonstrates that C6 substitution can decouple enzymatic inhibition from cellular antiproliferative activity, a phenomenon that may extend to other C6 substituents including the 2,2-difluoroethoxy group. Additionally, the review highlights that electron-withdrawing groups at the C6 position of the benzothiazole skeleton are generally beneficial for antiproliferative potency [1]. The 2,2-difluoroethoxy group, with its electronegative CHF2 terminus connected through an electron-donating ether oxygen, presents a unique electronic profile that differs from both the directly attached fluorine atoms and the fully fluorinated OCF3 group, potentially yielding a distinct balance between kinase inhibition and cellular activity that warrants empirical investigation.

Anticancer EGFR kinase Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine Based on Quantitative Differentiation Evidence


Neuroscience Drug Discovery: Riluzole-Based Scaffold Hopping for Novel Anticonvulsant or Neuroprotective Agents with Differentiated Pharmacokinetics

The class-level SAR from Jimonet et al. (1999) establishes that 6-polyfluoroalkoxy-2-aminobenzothiazoles retain in vivo anticonvulsant activity, while the intermediate XLogP3 of 3.3 (vs. 3.6 for riluzole) and the additional rotatable bonds (3 vs. 1) of the 2,2-difluoroethoxy substituent predict altered blood-brain barrier permeation kinetics, volume of distribution, and metabolic stability compared to the clinical agent riluzole [1]. This compound is therefore well-suited for medicinal chemistry programs seeking to identify backup or follow-on candidates to riluzole with differentiated pharmacokinetic profiles for indications including amyotrophic lateral sclerosis (ALS), epilepsy, or cerebral ischemia. The US Patent 5,795,903 explicitly enables the use of 6-polyfluoroalkoxy-2-aminobenzothiazoles for these therapeutic areas [2].

Oncology Lead Optimization: Probing C6 Substituent Effects on Kinase Inhibition vs. Antiproliferative Activity in 2-Aminobenzothiazole-Based Anticancer Agents

Huang et al. (2023) documented that C6 substitution on the 2-aminobenzothiazole scaffold can decouple EGFR kinase inhibition from antiproliferative potency in MCF-7 cells, with certain C6 modifications reducing kinase inhibition while enhancing or maintaining cellular activity [3]. 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine provides a structurally distinct C6 substituent (2,2-difluoroethoxy) that has not been evaluated in published kinase or antiproliferative assays, making it a valuable building block for constructing focused libraries to systematically probe the role of the C6 polyfluoroalkoxy group in balancing target engagement (e.g., EGFR, CSF1R, FAK) with cellular potency across cancer cell line panels.

Solid-State and Pre-Formulation Development: Exploiting Unique Fluorination-Dependent Crystallization for Polymorph and Co-Crystal Screening

The systematic crystallographic study by Al Ahmad et al. (2025) demonstrated that the degree of fluorine substitution on the C6 alkoxy group directly controls crystal packing architecture, fluorous domain segregation, and consequently solid-state properties such as melting point, density, and dissolution behavior [4]. As the 2,2-difluoroethoxy group (–OCH2CHF2) differs from previously crystallized analogs (–OCF3, –OCHF2, –OCH2F, –OCH3) by the presence of an additional methylene spacer, 6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine offers a new entry in the fluorination series for systematic polymorph screening, co-crystallization with pharmaceutically acceptable co-formers, and investigation of fluorous domain engineering in organic crystalline materials.

Agrochemical Intermediate and Fluorinated Building Block Sourcing for Patent-Protected Chemical Space Exploration

Benzothiazole derivatives, particularly those bearing fluorinated alkoxy substituents, have established utility as intermediates for fungicides, herbicides, and insecticides [5]. The 2,2-difluoroethoxy motif is a recognized privileged substructure in agrochemical design (e.g., penoxsulam and related sulfonamide herbicides). 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine, with its free 2-amino group available for further derivatization (sulfonylation, acylation, urea formation, or diazotization), serves as a versatile late-stage intermediate for constructing novel agrochemical candidates within patent-protected chemical space, particularly where the combination of a benzothiazole core and a 2,2-difluoroethoxy side chain provides a unique intellectual property position relative to existing 6-OCF3, 6-OCHF2, or 6-OCH2CF3 benzothiazole derivatives.

Quote Request

Request a Quote for 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.